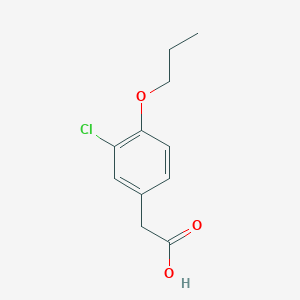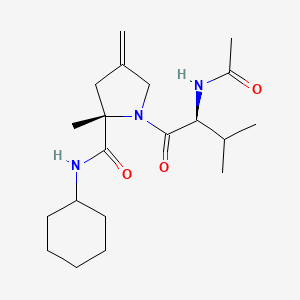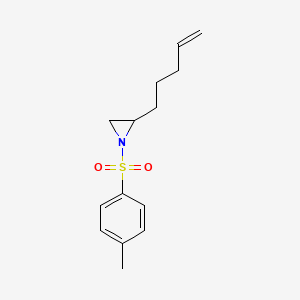
1-(4-Methylbenzene-1-sulfonyl)-2-(pent-4-en-1-yl)aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylbenzene-1-sulfonyl)-2-(pent-4-en-1-yl)aziridine is an organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. The presence of the 4-methylbenzene-1-sulfonyl group and the pent-4-en-1-yl side chain adds unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzene-1-sulfonyl)-2-(pent-4-en-1-yl)aziridine typically involves the following steps:
Formation of the Aziridine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide or via the cyclization of a haloamine.
Introduction of the 4-Methylbenzene-1-sulfonyl Group: This step usually involves the sulfonylation of the aziridine using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Pent-4-en-1-yl Side Chain: This can be done through a nucleophilic substitution reaction where the aziridine nitrogen attacks a suitable alkyl halide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methylbenzene-1-sulfonyl)-2-(pent-4-en-1-yl)aziridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical studies.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Could be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)-2-(pent-4-en-1-yl)aziridine involves its interaction with molecular targets through its reactive aziridine ring. The compound can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to inhibition or modification of their function. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine: The parent compound with a three-membered ring containing nitrogen.
N-Tosylaziridine: Similar structure but with a tosyl group instead of the 4-methylbenzene-1-sulfonyl group.
N-Alkylaziridines: Aziridines with various alkyl side chains.
Uniqueness
1-(4-Methylbenzene-1-sulfonyl)-2-(pent-4-en-1-yl)aziridine is unique due to the combination of the 4-methylbenzene-1-sulfonyl group and the pent-4-en-1-yl side chain, which imparts distinct chemical and biological properties compared to other aziridines.
Propriétés
Numéro CAS |
918160-54-0 |
|---|---|
Formule moléculaire |
C14H19NO2S |
Poids moléculaire |
265.37 g/mol |
Nom IUPAC |
1-(4-methylphenyl)sulfonyl-2-pent-4-enylaziridine |
InChI |
InChI=1S/C14H19NO2S/c1-3-4-5-6-13-11-15(13)18(16,17)14-9-7-12(2)8-10-14/h3,7-10,13H,1,4-6,11H2,2H3 |
Clé InChI |
XNOWPQLTFNPNMR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2CCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Benzyloxy)phenyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B14180586.png)
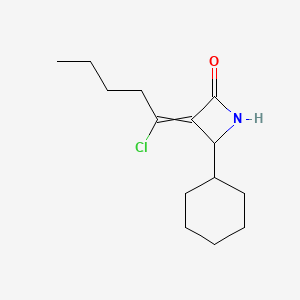
![2,6-Bis{2-[3,4,5-tris(dodecyloxy)phenyl]ethenyl}pyridine](/img/structure/B14180609.png)
![4-oxa-3,12-diazatricyclo[6.4.0.02,6]dodeca-1,5,7,9,11-pentaene](/img/structure/B14180625.png)
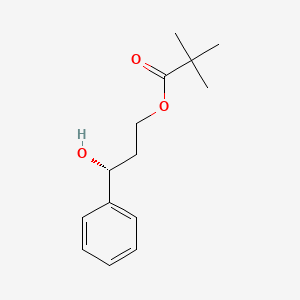
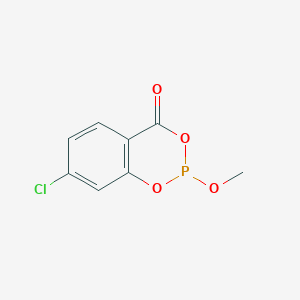
![2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-phenylfuran](/img/structure/B14180643.png)
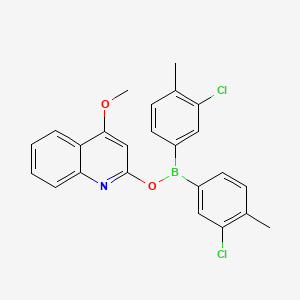
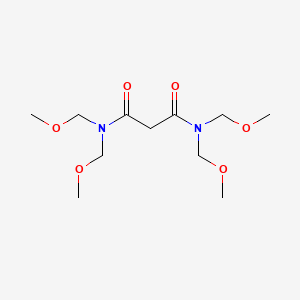
![6-(5-Chlorothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14180655.png)
![1,4-Bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene](/img/structure/B14180658.png)
